(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H23ClN2O5S and its molecular weight is 498.98. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
This compound, given its complex structure, appears to be closely related to the chemical family of benzothiazines, which have been extensively studied for their synthesis, modifications, and applications in various scientific research fields. Notably, benzothiazines and their derivatives are synthesized through reactions involving amino compounds and active methylene participants, leading to various cyclic and bicyclic sulfamides with potential applications in medicinal chemistry and materials science.
For instance, research by Knollmüller in 1971 detailed the synthesis of benzothiadiazine dioxides via the reaction of 2-aminobenzylamine with sulfamide, leading to derivatives that could potentially serve as scaffolds for further chemical modification and investigation into their bioactivity (M. Knollmüller, 1971).
Another study demonstrated the chlorination of heterocyclic and acyclic sulfonhydrazones, highlighting the chemical versatility and reactivity of benzothiazine derivatives, which could be relevant for modifications of the compound to explore its application in various scientific domains (J. King et al., 1971).
Structural Analysis and Properties
The 3,4-dimethoxybenzyl moiety, as part of the compound's structure, has been explored for its protective group properties in the synthesis of thiazetidine dioxides, indicating the importance of such substituents in modifying the chemical behavior and stability of the resulting compounds. This suggests potential applications in designing molecules with specific properties, such as increased stability or targeted reactivity (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Properties
IUPAC Name |
(3E)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-16-7-6-8-17(11-16)15-28-21-10-5-4-9-18(21)25(29)24(34(28,30)31)14-27-20-12-19(26)22(32-2)13-23(20)33-3/h4-14,27H,15H2,1-3H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHCIJEMJKZNS-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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